molecular formula C12H17NO2 B14312835 N-[2-(3-methoxyphenyl)ethyl]propanamide CAS No. 112649-80-6

N-[2-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B14312835
CAS No.: 112649-80-6
M. Wt: 207.27 g/mol
InChI Key: NLPIPSDUJWIURK-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]propanamide is a secondary amide derivative featuring a 3-methoxyphenethyl group linked to a propanamide backbone. Its molecular formula is C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

Properties

CAS No.

112649-80-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)

InChI Key

NLPIPSDUJWIURK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(3-methoxyphenyl)ethyl]propanamide can be synthesized through various methods. One common method involves the reaction of 3-methoxyphenyl ethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of catalysts to enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and inferred properties:

Compound Name Substituents/Modifications Molecular Formula Key Features
N-[2-(3-Methoxyphenyl)ethyl]propanamide 3-Methoxyphenethyl, linear propanamide C₁₂H₁₇NO₂ Moderate lipophilicity; single methoxy group enhances solubility vs. poly-substituted analogs .
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-Methoxyphenyl, branched propanamide (2,2-dimethyl) C₁₂H₁₇NO₂ Branched chain reduces melting point; increased steric hindrance .
N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide 3,4,5-Trimethoxyphenethyl C₁₄H₂₁NO₄ Higher lipophilicity (logP) due to three methoxy groups; lower solubility .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Chlorophenethyl, naphthalene ring C₂₂H₂₂ClNO₃ Bulky naphthalene moiety enhances aromatic interactions; chlorine improves metabolic stability .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole-ethyl, naphthalene C₂₅H₂₆N₂O₂ Indole group enables serotonin receptor binding; hybrid NSAID-tryptamine structure .

Physicochemical and ADME Profiles

  • Lipophilicity : Trimethoxy derivatives () exhibit higher logP (>3) vs. the target compound (estimated logP ~2.0), impacting blood-brain barrier penetration .
  • Solubility : Linear chains (target compound) improve aqueous solubility compared to branched () or polyaromatic analogs () .
  • Metabolic Stability : Chlorine or fluorine substituents () slow hepatic metabolism, whereas methoxy groups may undergo demethylation .

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